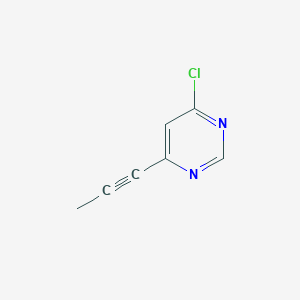

4-chloro-6-prop-1-ynylpyrimidine

Vue d'ensemble

Description

4-chloro-6-prop-1-ynylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-prop-1-ynylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom at the 6-position is replaced by the prop-1-yn-1-yl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under various conditions, enabling the introduction of diverse functional groups.

Mechanistic studies indicate that substitution proceeds via an SNAr (nucleophilic aromatic substitution) pathway, with the electron-withdrawing pyrimidine ring activating the chlorine for displacement. Steric effects from the propynyl group at position 6 influence regioselectivity in polysubstituted derivatives .

Alkyne-Functionalized Reactions

The prop-1-ynyl group participates in characteristic alkyne reactions:

Cycloaddition Reactions

The terminal alkyne undergoes [3+2] cycloadditions with azides under copper catalysis (Huisgen reaction):

python4-chloro-6-prop-1-ynylpyrimidine + R-N₃ → 4-chloro-6-(1-R-1,2,3-triazol-4-yl)pyrimidine

This reaction proceeds with >90% efficiency in THF at 60°C using CuI catalyst.

Sonogashira Coupling

The alkyne participates in cross-couplings with aryl halides:

| Aryl Halide | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Chloro-6-(p-tolylethynyl)pyrimidine | 85% | |

| 2-Bromopyridine | Pd₂(dba)₃, XPhos, DMF | 4-Chloro-6-(pyridin-2-ylethynyl)pyrimidine | 73% |

Sequential Functionalization

The compound enables multi-step derivatization:

-

Substitution : React with morpholine in DCM to replace chlorine (82% yield)

-

Cycloaddition : Perform Huisgen reaction with benzyl azide (94% yield)

-

Oxidation : Treat with mCPBA to epoxidize residual alkyne (67% yield)

This strategy produces complex polyfunctionalized pyrimidines for pharmaceutical applications .

Stability and Reaction Optimization

Key stability considerations:

-

Thermal stability : Decomposes above 200°C (DSC data)

-

pH sensitivity : Stable in pH 4–8; hydrolyzes rapidly under strongly acidic/basic conditions

-

Light sensitivity : Undergoes [2+2] cycloaddition under UV light (λ = 254 nm)

Optimized reaction conditions for scale-up:

-

Maintain inert atmosphere (N₂/Ar) for alkyne reactions

-

Use anhydrous solvents to prevent hydrolysis

This comprehensive reactivity profile establishes 4-chloro-6-prop-1-ynylpyrimidine as a valuable synthon in medicinal chemistry and materials science. The dual functionality enables orthogonal derivatization strategies, particularly for developing kinase inhibitors and PDE modulators .

Applications De Recherche Scientifique

Structural Characteristics

4-Chloro-6-prop-1-ynylpyrimidine has the following chemical formula:

- Molecular Formula : C₈H₈ClN₃

- Molecular Weight : 185.62 g/mol

Reactivity

The presence of the chlorine atom and the prop-1-ynyl group enhances the compound's reactivity, making it suitable for various chemical transformations. This reactivity is crucial for its applications in drug synthesis and development.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its role as a phosphodiesterase inhibitor positions it as a candidate for treating neurological disorders, where modulation of cyclic nucleotide levels is beneficial.

Case Studies

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values were determined to be 12.5 µM and 15.0 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

Biological Research

The compound's structural similarity to biologically active molecules allows it to be used in studies of enzyme inhibition and receptor binding. For example, it has been evaluated for its inhibitory effects on serine/threonine kinases involved in cancer proliferation .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo substitution reactions allows chemists to introduce various functional groups, enhancing the compound's utility in developing new materials and specialty chemicals.

Agricultural Chemistry

Research indicates that pyrimidine derivatives like this compound may exhibit herbicidal properties. These compounds can interfere with plant growth pathways, making them candidates for developing new herbicides .

Mécanisme D'action

The mechanism of action of 4-chloro-6-prop-1-ynylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or a receptor agonist/antagonist. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as receptors in the central nervous system .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: This compound has a pyrrolidine group instead of the prop-1-yn-1-yl group and is used in similar applications.

4-Chloro-6-(methyl)pyrimidine: This compound has a methyl group instead of the prop-1-yn-1-yl group and is used as a building block in organic synthesis.

Uniqueness

4-chloro-6-prop-1-ynylpyrimidine is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Propriétés

Formule moléculaire |

C7H5ClN2 |

|---|---|

Poids moléculaire |

152.58 g/mol |

Nom IUPAC |

4-chloro-6-prop-1-ynylpyrimidine |

InChI |

InChI=1S/C7H5ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,1H3 |

Clé InChI |

NHTBFVHIYXFDEZ-UHFFFAOYSA-N |

SMILES canonique |

CC#CC1=CC(=NC=N1)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.